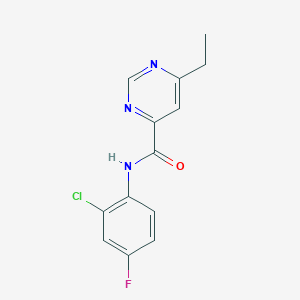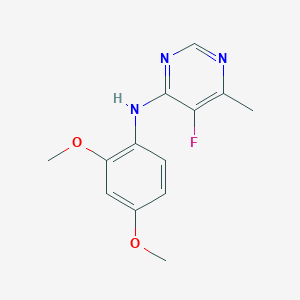![molecular formula C20H27N3O2 B15115897 1-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B15115897.png)
1-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-4-(3-methoxyphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-4-(3-methoxyphenyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a methoxyphenyl group and a methoxy-dimethylpyridinyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-4-(3-methoxyphenyl)piperazine typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Methoxyphenyl Group: The piperazine core is then reacted with 3-methoxybenzyl chloride in the presence of a base such as potassium carbonate to introduce the methoxyphenyl group.
Introduction of Methoxy-Dimethylpyridinyl Group: The final step involves the reaction of the intermediate with 4-methoxy-3,5-dimethylpyridine-2-carbaldehyde under reductive amination conditions using a reducing agent like sodium triacetoxyborohydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions: 1-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-4-(3-methoxyphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced to piperidine under hydrogenation conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of substituted piperazine derivatives.
科学的研究の応用
1-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-4-(3-methoxyphenyl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects in neurological disorders.
Industry: Utilized in the development of novel materials with specific properties.
作用機序
The mechanism of action of 1-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-4-(3-methoxyphenyl)piperazine involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, modulating their activity. The pathways involved include binding to neurotransmitter receptors, altering signal transduction, and affecting cellular responses.
類似化合物との比較
1-(4-Methoxyphenyl)piperazine: Similar structure but lacks the methoxy-dimethylpyridinyl group.
4-(3-Methoxyphenyl)piperazine: Similar structure but lacks the methoxy-dimethylpyridinyl group.
1-(3,5-Dimethylpyridin-2-yl)piperazine: Similar structure but lacks the methoxyphenyl group.
Uniqueness: 1-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-4-(3-methoxyphenyl)piperazine is unique due to the presence of both methoxyphenyl and methoxy-dimethylpyridinyl groups, which confer distinct chemical and biological properties. This dual substitution pattern enhances its potential for diverse applications in scientific research.
特性
分子式 |
C20H27N3O2 |
|---|---|
分子量 |
341.4 g/mol |
IUPAC名 |
1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-4-(3-methoxyphenyl)piperazine |
InChI |
InChI=1S/C20H27N3O2/c1-15-13-21-19(16(2)20(15)25-4)14-22-8-10-23(11-9-22)17-6-5-7-18(12-17)24-3/h5-7,12-13H,8-11,14H2,1-4H3 |
InChIキー |
WCIHBRDHRVEUGG-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(C(=C1OC)C)CN2CCN(CC2)C3=CC(=CC=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-(7-fluoroquinazolin-4-yl)pyrrolidin-3-yl]-N-methylacetamide](/img/structure/B15115824.png)


![N-[(2,6-difluorophenyl)methyl]cyclopropanecarboxamide](/img/structure/B15115833.png)
![4-{3-[Methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}-2-(methylsulfanyl)pyrimidine-5-carbonitrile](/img/structure/B15115834.png)

![4-Methyl-2-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B15115856.png)
![5-chloro-N-{1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}-N-methylpyrimidin-2-amine](/img/structure/B15115859.png)
![2-[3-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)pyrrolidin-1-yl]pyrimidine-4-carbonitrile](/img/structure/B15115869.png)
![N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]ethanamine;hydrochloride](/img/structure/B15115876.png)
![4-{1-[(3-Fluoro-4-methoxyphenyl)methyl]piperidine-3-carbonyl}morpholine](/img/structure/B15115878.png)
![4-(4-{[(5-Ethyl-6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyridine-2-carbonitrile](/img/structure/B15115888.png)
![5-(4-{[(5-Ethyl-6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyridine-2-carbonitrile](/img/structure/B15115890.png)
